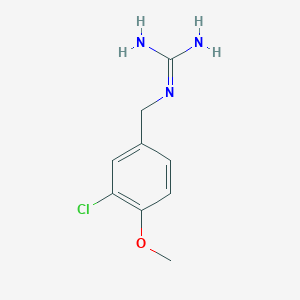

1-(3-Chloro-4-methoxybenzyl)guanidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN3O |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

2-[(3-chloro-4-methoxyphenyl)methyl]guanidine |

InChI |

InChI=1S/C9H12ClN3O/c1-14-8-3-2-6(4-7(8)10)5-13-9(11)12/h2-4H,5H2,1H3,(H4,11,12,13) |

InChI Key |

AZIKBZVFAZCMMM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CN=C(N)N)Cl |

Origin of Product |

United States |

Computational and Theoretical Investigations of 1 3 Chloro 4 Methoxybenzyl Guanidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level.

Frontier Molecular Orbital (FMO) Theory Analysis of ReactivityFrontier Molecular Orbital (FMO) theory is a key framework for predicting a molecule's reactivity. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. An FMO analysis for this compound would map the distribution of these orbitals across the molecule to predict the most likely sites for electrophilic and nucleophilic attack.

Interactive Table: Hypothetical FMO Parameters Below is an example of a data table that would be generated from such an analysis. Note: These values are for illustrative purposes and are not based on actual experimental or computational data.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. An MD simulation of 1-(3-Chloro-4-methoxybenzyl)guanidine, typically in a solvent like water, would reveal its dynamic behavior, including how different parts of the molecule rotate and flex. This process allows for a thorough conformational analysis, identifying the most stable and frequently occurring shapes (conformers) of the molecule in a realistic environment.

Molecular Modeling of Intermolecular Interactions

Understanding how a molecule interacts with its neighbors or with other molecules (like a biological target) is crucial. Molecular modeling techniques, often combined with results from MD simulations, can be used to study intermolecular interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. For this compound, modeling would focus on the hydrogen-bond donor and acceptor capabilities of the guanidine (B92328) and methoxy (B1213986) groups, which are critical for its interactions with other molecules.

Theoretical Probing of Structure-Reactivity Relationships

Interactive Table: Hypothetical Global Reactivity Descriptors This table illustrates the kind of data that would be produced in this section of the study. Note: These values are for illustrative purposes and are not based on actual computational data.

While the framework for such a study is well-established, the specific application to this compound remains an open area for scientific inquiry. Future research is required to provide the specific data needed to complete this detailed computational profile.

Fundamental Intermolecular Interactions of Guanidinium Systems

Non-Covalent Interactions with Anionic Species (e.g., Carboxylates, Polyoxometalates)

The positively charged guanidinium (B1211019) cation exhibits strong electrostatic interactions with anionic species. A particularly well-studied interaction is with carboxylate groups, which are prevalent in biological systems, for instance, in the side chains of aspartic and glutamic acids. rsc.orgnih.gov

The interaction between guanidinium and carboxylate is a classic example of a salt bridge, characterized by a bidentate hydrogen bonding pattern where two of the N-H groups of the guanidinium ion donate hydrogen bonds to the two oxygen atoms of the carboxylate group. nih.gov This creates a highly stable, planar complex. rsc.org Density functional theory (DFT) calculations have shown that the interaction energy for a parallel, bidentate complex between guanidinium and a carboxylate can be exceptionally strong, in the range of -76 kcal/mol. rsc.org

Recent studies have highlighted that at low concentrations, the guanidinium cation can act as a bridge between two carboxylate ions, stabilizing their dimer by mitigating electrostatic repulsion. nih.gov This has significant implications in enzymatic activity and protein folding, where multiple acidic residues may be in close proximity. nih.govresearchgate.net

Beyond simple carboxylates, the guanidinium cation also interacts with larger anionic species such as polyoxometalates. These interactions are also primarily driven by electrostatics and hydrogen bonding, leading to the formation of complex supramolecular assemblies.

| Interacting Species | Type of Interaction | Key Features | Reference |

|---|---|---|---|

| Guanidinium and Carboxylate | Salt Bridge | Bidentate hydrogen bonds, high stability | rsc.orgnih.gov |

| Guanidinium and two Carboxylates | Bridging Interaction | Stabilization of carboxylate dimers | nih.govresearchgate.net |

Characterization of Hydrogen Bonding Networks Involving the Guanidinium Cation

The guanidinium cation is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds simultaneously. Its planar geometry with six available N-H protons allows it to act as a versatile node in complex hydrogen-bonding networks. nih.gov

The nature of these hydrogen bonds can be intricate, and their strength is significantly enhanced by the positive charge of the guanidinium ion. researchgate.net Computational studies have shown that the interaction energy of a hydrogen bond is greater when the ionic interaction is stronger, indicating a synergistic relationship between these two forces. researchgate.net

In crystalline structures, the guanidinium cation is often observed to form extensive networks of hydrogen bonds with counter-anions and solvent molecules. For instance, in guanidinium salicylate (B1505791), a complex network of N-H···O hydrogen bonds exists between the guanidinium cation and the salicylate anion. nih.gov The molecular electrostatic potential of the guanidinium cation shows a significant positive potential, confirming its role as a strong hydrogen bond donor. nih.gov

The different types of hydrogen-bonded pairs that have been characterized through computational studies include:

Parallel [p]: Bidentate hydrogen bonds, typically with carboxylates, showing high interaction strength. rsc.org

Bifurcated [b]: One N-H group donates a hydrogen bond to two acceptor atoms. rsc.org

Single [s]: A single hydrogen bond is formed. rsc.org

Triple [t]: Three hydrogen bonds are formed with a suitable acceptor. rsc.org

| Hydrogen Bond Type | Description | Average Interaction Strength | Reference |

|---|---|---|---|

| Parallel [p] | Bidentate hydrogen bonds | High | rsc.org |

| Bifurcated [b] | One N-H to two acceptors | Lower than parallel | rsc.org |

| Single [s] | One N-H to one acceptor | Lowest | rsc.org |

| Triple [t] | Three N-H to one or more acceptors | High | rsc.org |

Interactions with Model Peptides and Amino Acid Side Chains (focus on biochemical recognition)

In the context of biochemistry, the guanidinium group, most notably from the side chain of arginine, plays a pivotal role in molecular recognition. Its interactions with other amino acid side chains are fundamental to protein structure and function. nih.gov

The strongest interactions are observed with the acidic amino acids, aspartate and glutamate, through the formation of salt bridges as described earlier. rsc.org An analysis of protein crystal structures reveals that approximately 46% of guanidinium ion interactions are with these acidic residues. rsc.org

However, the guanidinium group also engages in other significant interactions:

Cation-π interactions: The planar guanidinium cation can stack against the aromatic rings of phenylalanine, tyrosine, and tryptophan. nih.gov These interactions are a combination of electrostatic and van der Waals forces and are crucial for protein stability. nih.gov

Interactions with polar side chains: The guanidinium group can form hydrogen bonds with the side chains of asparagine, glutamine, and serine.

Interactions with nonpolar side chains: While weaker, interactions with aliphatic side chains like leucine (B10760876) and isoleucine also occur, driven by van der Waals forces and the hydrophobic effect. nih.gov Computational studies have shown that in some cases, the methyl groups of leucine can act as electron donors in close contact with the guanidinium group. nih.gov

The versatility of the guanidinium group in forming specific interactions with a variety of amino acid side chains underscores its importance in biochemical recognition, such as in enzyme-substrate binding and protein-protein interactions. nih.gov

Electrostatic and Van der Waals Contributions to Molecular Association

The association of the guanidinium cation with other molecules is governed by a combination of electrostatic and van der Waals forces.

Electrostatic Interactions: These are the dominant forces in the interactions of the guanidinium cation, particularly with charged or polar molecules. harvard.edu The delocalized positive charge of the guanidinium ion leads to strong Coulombic attractions with anions and the negative ends of dipoles. nih.govrsc.org The strength of these interactions is dependent on the distance and the dielectric constant of the surrounding medium. harvard.edu

Van der Waals Interactions: These forces, which include London dispersion forces, are present in all molecular interactions. nih.govresearchgate.net While individually weaker than electrostatic interactions, they become significant when summed over a large surface area. harvard.edu In the context of the guanidinium cation, van der Waals forces are particularly important in its interactions with nonpolar moieties, such as the aliphatic side chains of amino acids and in cation-π stacking with aromatic rings. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is currently insufficient specific information regarding the chemical compound 1-(3-Chloro-4-methoxybenzyl)guanidine to generate a detailed article on its advanced applications in chemical science as outlined.

Extensive searches for research pertaining to "this compound" in the specific contexts of:

Guanidines as Organocatalysts in Organic Transformations

Guanidinate Ligands in Coordination Chemistry

Guanidine (B92328) Derivatives as Versatile Building Blocks for Complex Molecular Architectures

Design and Synthesis of Guanidine-Based Molecular Probes

did not yield specific research findings, data tables, or detailed discussions directly involving this particular compound. The provided outline requires in-depth, scientifically accurate content for each subsection, which is not available in the public domain for this specific molecule.

While the broader family of guanidine scaffolds is well-documented in these advanced applications, the user's explicit instruction to focus solely on "this compound" prevents the inclusion of more general information about the guanidine class. To maintain scientific accuracy and adhere strictly to the user's request, an article on this specific compound cannot be generated at this time due to the lack of dedicated research.

Future Directions in 1 3 Chloro 4 Methoxybenzyl Guanidine Research

Development of Novel and Environmentally Benign Synthetic Routes

The synthesis of guanidines has traditionally relied on multi-step procedures that often employ harsh reagents and generate significant waste. Future research will likely prioritize the development of more sustainable and efficient synthetic pathways to 1-(3-Chloro-4-methoxybenzyl)guanidine and its analogs.

Key Research Thrusts:

Catalytic Guanylation: A primary focus will be on the development of catalytic methods for the direct guanylation of 3-chloro-4-methoxybenzylamine. This could involve exploring transition-metal catalysts or organocatalysts to facilitate the reaction with common guanylating agents under milder conditions. The use of earth-abundant metals as catalysts would be a particularly attractive avenue.

Green Chemistry Approaches: The principles of green chemistry will be central to new synthetic designs. rsc.orgnih.govresearchgate.netresearchgate.netmdpi.com This includes the use of renewable starting materials, safer solvents (such as water or bio-solvents), and energy-efficient reaction conditions (e.g., microwave-assisted synthesis). rsc.org The goal is to minimize the environmental footprint of the synthesis process.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and product consistency. The development of a flow-based synthesis for this compound would represent a significant advancement in its production.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Catalytic Guanylation | Higher efficiency, milder conditions, reduced waste. | Catalyst cost and stability, substrate scope. |

| Green Solvents | Reduced environmental impact, improved safety. | Solubility of reactants, reaction kinetics. |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields. rsc.org | Scalability, equipment cost. |

| Flow Chemistry | Enhanced safety and control, easy scalability. | Initial setup cost, potential for clogging. |

Exploration of Unconventional Reactivity Pathways and Transformations

The reactivity of the guanidine (B92328) moiety is well-established, primarily centered around its basicity and nucleophilicity. However, the specific substitution pattern of this compound—a benzyl (B1604629) group bearing both an electron-withdrawing chloro group and an electron-donating methoxy (B1213986) group—presents opportunities to explore less conventional reactivity.

Areas for Investigation:

Modulation of Basicity and Nucleophilicity: The electronic effects of the substituents on the benzyl ring can fine-tune the pKa of the guanidine group. This modulation could be exploited in organocatalysis, where precise control over basicity is crucial.

Novel Cyclization Reactions: The benzylguanidine scaffold could serve as a precursor for the synthesis of novel heterocyclic compounds through intramolecular cyclization reactions. These reactions could be triggered by various reagents or catalytic systems, leading to diverse molecular architectures.

Metal-Ligand Chemistry: The guanidine group can act as a versatile ligand for a wide range of metal ions. The synthesis and characterization of metal complexes of this compound could lead to new catalysts or functional materials. The electronic properties of the benzyl substituent would influence the coordination chemistry of the guanidine ligand.

Integration of Advanced Computational Methodologies for Predictive Chemistry and Rational Design

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules. rsc.org The application of these methods to this compound can accelerate research and guide experimental efforts. mdpi.com

Computational Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the geometric and electronic structure of the molecule, its vibrational frequencies, and its reactivity parameters. This information can provide insights into its stability, spectral properties, and potential reaction pathways.

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and mode of interaction of this compound with biological targets. Molecular dynamics simulations can then be used to study the stability of the resulting complex over time.

Rational Design of Derivatives: Computational tools can be employed to design new derivatives of this compound with tailored properties. For example, by systematically varying the substituents on the benzyl ring, it is possible to optimize its electronic or steric characteristics for a specific application.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Structural and electronic analysis. | Molecular geometry, pKa, reaction energies. |

| Molecular Docking | Ligand-protein binding studies. | Binding affinity, interaction modes. |

| Molecular Dynamics (MD) | Simulation of molecular motion. | Conformational stability, binding free energies. |

Investigation of Supramolecular Assembly and Material Science Applications

The guanidinium (B1211019) cation, the protonated form of guanidine, is known for its ability to form strong hydrogen bonds and participate in supramolecular assemblies. oup.comnih.gov This property can be harnessed to create novel materials with interesting properties.

Potential Applications:

Anion Recognition and Sensing: The guanidinium group can act as a receptor for various anions through hydrogen bonding interactions. By incorporating 1-(3-Chloro-4-methoxybenzyl)guanidinium into larger molecular frameworks, it may be possible to develop selective sensors for environmentally or biologically important anions.

Crystal Engineering: The study of the crystal packing of this compound and its salts can provide insights into the intermolecular interactions that govern its solid-state structure. This knowledge can be used to design new crystalline materials with desired physical properties.

Guanidinium-Based Materials: The guanidinium moiety can be incorporated into polymers or frameworks to create functional materials. acs.orgacs.org For instance, guanidinium-based ionic liquids have been investigated as electrolytes in batteries, and guanidinium-functionalized polymers have been used in separation technologies. researchgate.net

Further Elucidation of Fundamental Mechanistic Organic Chemistry Principles

The study of the synthesis and reactivity of this compound can also contribute to a deeper understanding of fundamental principles in organic chemistry.

Mechanistic Studies:

Reaction Mechanisms: Detailed mechanistic studies of the reactions involving this compound can provide insights into the role of the substituents on the transition state energies and reaction pathways. wwu.edursc.org This includes both the formation of the guanidine and its subsequent transformations.

Substituent Effects: The presence of both electron-donating and electron-withdrawing groups on the same aromatic ring allows for a systematic investigation of their combined effect on the reactivity of the guanidine moiety. This can lead to a more nuanced understanding of substituent effects in organic reactions.

Protonation and Tautomerism: The protonation and tautomeric equilibria of guanidines are fundamental to their chemistry. Spectroscopic and computational studies of this compound can provide valuable data on these equilibria and how they are influenced by the substitution pattern.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Chloro-4-methoxybenzyl)guanidine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 3-chloro-4-methoxybenzyl chloride with guanidine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purity optimization includes recrystallization from ethanol/water mixtures or chromatography (silica gel, CH₂Cl₂/MeOH gradients). Monitor intermediates via TLC and confirm final structure using ¹H/¹³C NMR and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Essential techniques include:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, especially near the benzyl and guanidine moieties .

- Elemental Analysis : Validate stoichiometry (e.g., C, H, N percentages) to confirm synthetic success .

- HPLC-MS : Assess purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Follow GHS guidelines: store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from light. Use PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and binding affinity .

- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., carbonic anhydrases) using software like GROMACS. Focus on hydrogen bonding and hydrophobic contacts near the chloro-methoxybenzyl group .

- QSAR : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using multivariate regression .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate IC₅₀ values using uniform protocols (e.g., stopped-flow kinetics for carbonic anhydrases) .

- Meta-Analysis : Pool data from multiple studies, adjusting for variables like pH, temperature, and enzyme isoforms.

- Crystallography : Determine co-crystal structures (e.g., using SHELXL) to identify binding modes and validate inhibition mechanisms .

Q. How can crystallographic data address challenges in structural elucidation?

- Methodological Answer :

- Data Collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) and cryocooling (100 K) to minimize disorder.

- Refinement : Apply SHELXL for twinned data (e.g., HKLF 5 format) and refine anisotropic displacement parameters. Validate with R₁/Rfree convergence (<5% gap) .

Q. What methods improve stability and solubility for in vivo studies?

- Methodological Answer :

- Salt Formation : Synthesize hydrochloride salts via HCl/MeOH treatment to enhance aqueous solubility .

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the guanidine nitrogen to improve bioavailability .

- Stability Studies : Use accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

| Intermediate | CAS No. | Key Spectral Data (¹H NMR, δ ppm) | Reference |

|---|---|---|---|

| 3-Chloro-4-methoxybenzyl chloride | 824-94-2 | 4.52 (s, 2H, CH₂Cl), 6.85–7.40 (m, 3Harom) | |

| Guanidine hydrochloride | 50-01-1 | 8.10 (br s, 4H, NH₂) |

Table 2 : Computational Parameters for DFT Studies

| Parameter | Value | Software/Tool | Reference |

|---|---|---|---|

| Basis Set | 6-31G(d,p) | Gaussian 16 | |

| Solvation Model | PCM (Water) | ||

| Binding Energy (kcal/mol) | -9.2 ± 0.3 | AutoDock Vina |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.